D-Glucitol, 1-(3-mercaptopropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol, 1-(3-mercaptopropanoate) typically involves the esterification of D-glucitol with 3-mercaptopropanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of D-Glucitol, 1-(3-mercaptopropanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Glucitol, 1-(3-mercaptopropanoate) undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
Chemistry: D-Glucitol, 1-(3-mercaptopropanoate) is used as a building block in organic synthesis and as a reagent in various chemical reactions .
Biology: In biological research, it is used to study the interactions of mercapto groups with biological molecules and to develop thiol-based probes .
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development and as a component in drug delivery systems .
Industry: In the industrial sector, D-Glucitol, 1-(3-mercaptopropanoate) is used in the production of polymers, coatings, and adhesives due to its unique chemical properties .
Mechanism of Action
The mechanism of action of D-Glucitol, 1-(3-mercaptopropanoate) involves its interaction with various molecular targets through its mercapto group. This group can form covalent bonds with thiol-reactive sites on proteins and other biomolecules, leading to changes in their structure and function . The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
D-Glucitol (Sorbitol): A sugar alcohol used as a sweetener and humectant.
3-Mercaptopropanoic Acid: A thiol-containing carboxylic acid used in organic synthesis.
Uniqueness: D-Glucitol, 1-(3-mercaptopropanoate) combines the properties of both D-glucitol and 3-mercaptopropanoic acid, making it a versatile compound with unique reactivity and applications. Its ability to undergo various chemical reactions and its potential in scientific research and industrial applications set it apart from its individual components .
Properties
CAS No. |
68928-45-0 |
---|---|
Molecular Formula |
C9H18O7S |
Molecular Weight |
270.30 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 3-sulfanylpropanoate |
InChI |
InChI=1S/C9H18O7S/c10-3-5(11)8(14)9(15)6(12)4-16-7(13)1-2-17/h5-6,8-12,14-15,17H,1-4H2/t5-,6+,8-,9-/m1/s1 |
InChI Key |
HFFGLIQNBUXATK-HSLWUYEYSA-N |
Isomeric SMILES |
C(CS)C(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(CS)C(=O)OCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.